

Valine-Citrulline Linker Cleavage in Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AcLys-PABC-VC-Aur0101

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This technical guide provides a comprehensive overview of the core principles governing the cleavage of the valine-citrulline (Val-Cit) linker within the tumor microenvironment. This linker technology is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents within cancer cells.

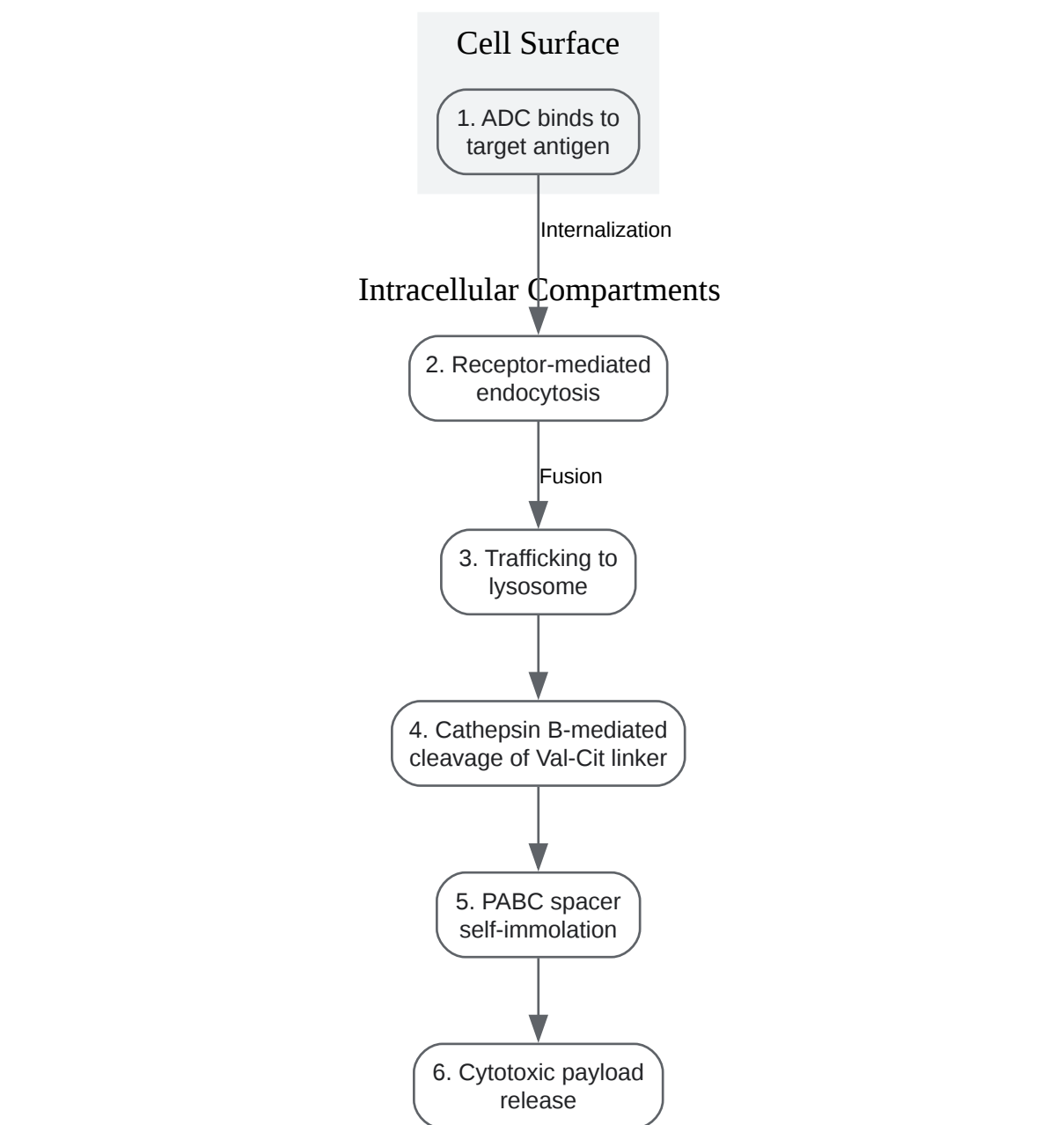
Introduction to Valine-Citrulline Linker Technology

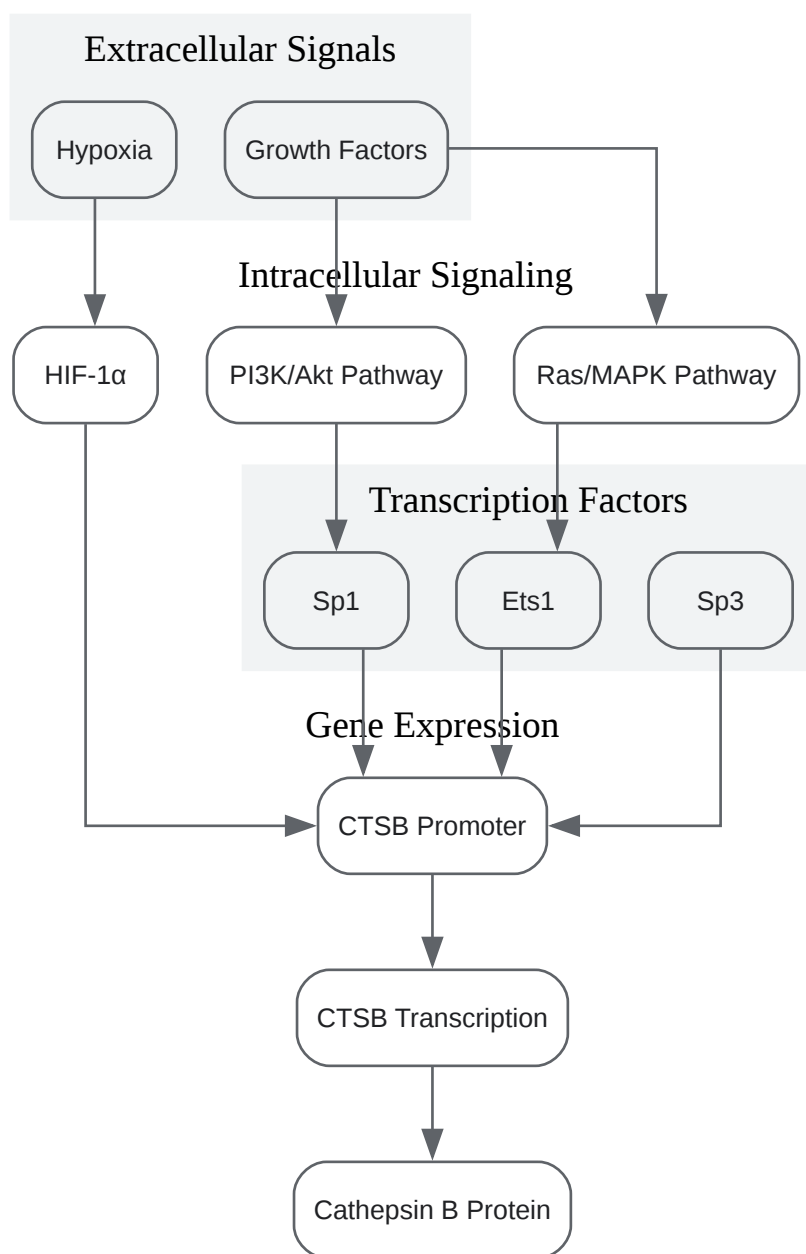
The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker system designed for optimal stability in systemic circulation and selective processing within the lysosomes of tumor cells.[1][2] This targeted release mechanism is critical for maximizing the therapeutic index of ADCs, enhancing their anti-tumor efficacy while minimizing off-target toxicities.[1] The linker's design leverages the overexpression of certain lysosomal proteases, most notably Cathepsin B, in a variety of cancer types.[1][3]

ADCs utilizing the Val-Cit linker, such as brentuximab vedotin, tisotumab vedotin, and polatuzumab vedotin, have demonstrated significant clinical success in treating both hematological and solid tumors.[1][2][4] The core components of this linker system typically include the valine and citrulline residues, along with a self-immolative spacer, p-aminobenzyl carbamate (PABC), which facilitates the traceless release of the conjugated payload.[3][5]

The Mechanism of Intracellular Cleavage

The targeted release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated upon the ADC's binding to its target antigen on the cancer cell surface.





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- To cite this document: BenchChem. [Valine-Citrulline Linker Cleavage in Tumor Cells: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930063#valine-citrulline-linker-cleavage-in-tumor-cells>]

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